Ethyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 7-(4-ISOPROPYLPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of tetraazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-(4-ISOPROPYLPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-component reactions. One common method is the Biginelli reaction, which is an acid-catalyzed multicomponent condensation of an aromatic aldehyde, urea, and ethyl acetoacetate . The reaction is carried out under reflux conditions in ethanol with p-toluenesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-(4-ISOPROPYLPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
ETHYL 7-(4-ISOPROPYLPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antitumor properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 7-(4-ISOPROPYLPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-METHYL-7-(4-MORPHOLINOPHENYL)-4,7-DIHYDROTETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE: This compound shares a similar core structure but has different substituents, leading to distinct biological activities.
ETHYL 7-METHYL-1-(4-NITROPHENYL)-5-PHENYL-3-(THIOPHEN-2-YL)-1,5-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-6-CARBOXYLATE: Another related compound with variations in the substituents, affecting its chemical and biological properties.
Uniqueness
ETHYL 7-(4-ISOPROPYLPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H21N5O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H21N5O2/c1-5-24-16(23)14-11(4)18-17-19-20-21-22(17)15(14)13-8-6-12(7-9-13)10(2)3/h6-10,15H,5H2,1-4H3,(H,18,19,21) |
InChI Key |
VLSQFNQRMYPPID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)C(C)C)C |
Origin of Product |
United States |
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